molecular formula C7H6ClNO3 B1659918 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester CAS No. 6937-04-8

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester

Cat. No.: B1659918
CAS No.: 6937-04-8
M. Wt: 187.58 g/mol
InChI Key: PCBFRIARRJKZPM-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a chlorine atom, a hydroxyl group, and a methyl ester group

Preparation Methods

The synthesis of 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-Pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods may involve more efficient processes such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can be explored to optimize the synthesis process.

Chemical Reactions Analysis

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester can be compared with other similar compounds such as:

    Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but lacks the chlorine and hydroxyl groups.

    Nicotinic acid (3-pyridinecarboxylic acid): Similar in structure but has the carboxylic acid group at the 3-position.

    Isonicotinic acid (4-pyridinecarboxylic acid): Similar in structure but lacks the chlorine and hydroxyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-chloro-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)9-6(10)3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFRIARRJKZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284988
Record name 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-04-8
Record name NSC40142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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